6-Amino-2-benzothiazolesulfonamide

Descripción general

Descripción

6-Amino-2-benzothiazolesulfonamide is a compound with the molecular formula C7H7N3O2S2 . It is a carbonic anhydrase inhibitor and has been studied for its potential use in the treatment of glaucoma .

Synthesis Analysis

The synthesis of 6-Amino-2-benzothiazolesulfonamide has been reported in the literature. An economical and scalable synthesis of 6-amino-2-cyanobenzothiazole (ACBT), a related compound, has been described, which is based on a cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) .Molecular Structure Analysis

The molecular structure of 6-Amino-2-benzothiazolesulfonamide consists of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-2-benzothiazolesulfonamide are not detailed in the search results, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .Physical And Chemical Properties Analysis

The average mass of 6-Amino-2-benzothiazolesulfonamide is 229.279 Da, and its monoisotopic mass is 228.997971 Da .Aplicaciones Científicas De Investigación

Ocular Applications

Intraocular Pressure Regulation : Aminozolamide has been shown to significantly lower intraocular pressure (IOP) in rabbits and in human subjects with ocular hypertension. This effect is linked to its inhibitory activity against carbonic anhydrase and its retention in the iris/ciliary body (Putnam et al., 1987).

Topical Application for Ocular Hypertension : A gel application of aminozolamide in patients with ocular hypertension showed significant lowering of IOP, demonstrating its potential as an alternative in the medical management of glaucoma (Lewis et al., 1986).

Antidiabetic Activity

- Non-Insulin-Dependent Diabetes Mellitus : Derivatives of 6-Amino-2-benzothiazolesulfonamide have been evaluated for their in vivo antidiabetic activity in a rat model. Some compounds showed significant lowering of plasma glucose levels and were identified as potential inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (Moreno-Díaz et al., 2008).

Antiparasitic Properties

- Activity Against Leishmania infantum and Trichomonas vaginalis : Benzothiazoles derivatives, including 6-Amino-benzothiazoles, exhibited promising activity against parasites of the species Leishmania infantum in their intracellular amastigote form (Delmas et al., 2002).

Antitumor Properties

- Antitumor Activity of Derivatives : Various derivatives of 6-Amino-2-benzothiazolesulfonamide have been synthesized and shown to have antitumor properties. Some derivatives exhibited potent and selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).

Corrosion Inhibition

- Steel Corrosion Inhibition : Benzothiazole derivatives, including 6-Amino-2-benzothiazolesulfonamide, have been studied for their ability to inhibit corrosion of steel in acidic environments. These compounds showed high inhibition efficiencies and could be adsorbed onto surfaces via both physical and chemical means (Hu et al., 2016).

HIV-1 Protease Inhibition

- HIV-1 Protease Inhibition : Benzothiazolesulfonamide derivatives, including 6-Amino-2-benzothiazolesulfonamide, have been identified as potent inhibitors of HIV-1 protease. These inhibitors have shown improved potency and antiviral activities, with some compounds demonstrating good oral bioavailability (Nagarajan et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

6-amino-1,3-benzothiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c8-4-1-2-5-6(3-4)13-7(10-5)14(9,11)12/h1-3H,8H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSGGVHHSMAUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879078 | |

| Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-benzothiazolesulfonamide | |

CAS RN |

94641-11-9 | |

| Record name | Aminozolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094641119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-2-BENZOTHIAZOLESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR69RTSOVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

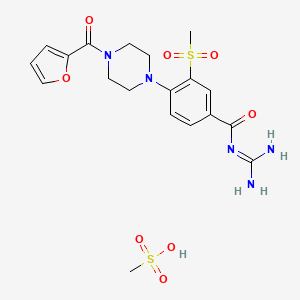

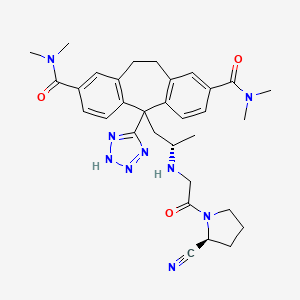

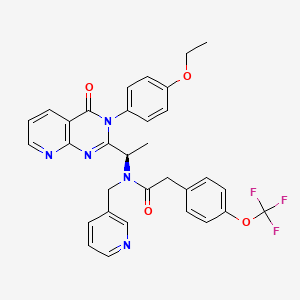

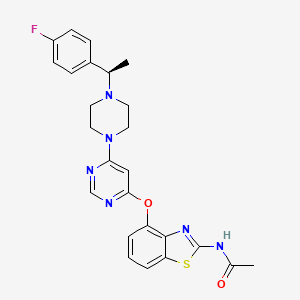

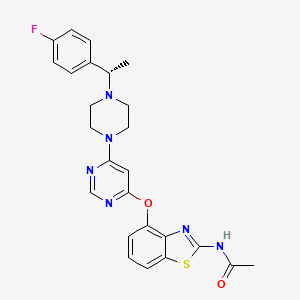

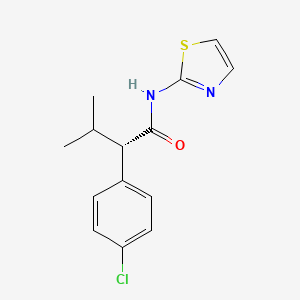

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 6-Amino-2-benzothiazolesulfonamide, also known as aminozolamide, acts as a potent inhibitor of carbonic anhydrase, particularly the carbonic anhydrase B isoform found in the eye. [, ] This inhibition reduces the formation of bicarbonate ions from carbon dioxide and water, ultimately decreasing the production of aqueous humor in the ciliary processes of the eye. [, ] This reduction in aqueous humor production subsequently leads to a lowering of IOP. [, ]

A: Research suggests that the formulation and route of administration significantly impact aminozolamide's efficacy. While aminozolamide formulated as a gel effectively lowered IOP in rabbits, primates, and humans, a suspension formulation failed to demonstrate similar IOP reduction in a study involving patients with ocular hypertension. [, ] This difference highlights the importance of vehicle selection for optimal drug retention and delivery to the active site.

A: Research indicates that aminozolamide is metabolized in the eye to 6-acetamido-2-benzothiazolesulfonamide. [, ] This metabolite appears to accumulate in ocular tissues, particularly the iris/ciliary body, potentially contributing to the sustained IOP-lowering effect of aminozolamide. [, ]

A: Studies have reported some local side effects with topical aminozolamide gel application, including irritation, hyperemia, and blurred vision. [] Notably, cases of bulbar injection and follicular conjunctivitis, potentially linked to either the drug or the vehicle, were observed in a multiple-dose study. [] These findings emphasize the need for further research to optimize formulations and minimize potential ocular side effects.

A: While specific SAR studies for aminozolamide are not extensively detailed in the provided research, patent literature suggests that modifications to the benzothiazole-2-sulfonamide core structure can impact its activity. [] For instance, substituting the 6-position with an amino group led to the development of aminozolamide, which exhibits potent carbonic anhydrase inhibitory activity. [] Further exploration of SAR could guide the development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

A: Studies in rabbits demonstrated that the hepatic acetylator phenotype does not significantly influence the ocular disposition or IOP-lowering effect of aminozolamide. [] This finding suggests that variations in acetylation capacity do not significantly impact the drug's efficacy in the eye.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

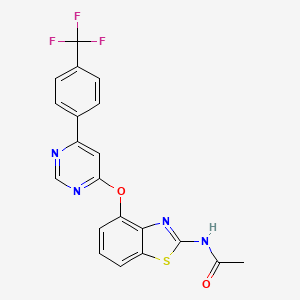

![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)

![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)

![(2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide](/img/structure/B1667045.png)